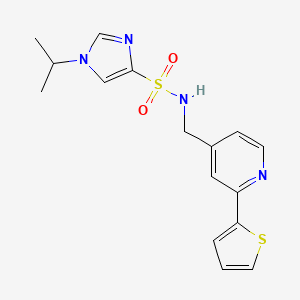
1-isopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
One-Pot Synthesis Techniques : Research has developed one-pot synthesis methods for creating sulfonamides with heterocyclic bases. These methods offer efficient pathways to produce compounds with potential medicinal applications, including imidazole and pyridine derivatives (Rozentsveig et al., 2013); (Yu et al., 2014).
Copper-Catalyzed Thiolation : A study on copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines presents a novel method for synthesizing sulfur-bridged heterocycles, indicating the versatility of these compounds in chemical synthesis (Tian et al., 2019).
Ionic Liquids and Metal Complexes : The role of 1-alkyl-3-methyl-imidazolium ionic liquids in the oxidative leaching of metals from ores showcases the application of these compounds in metallurgy and recycling, highlighting their potential in industrial applications (Whitehead et al., 2007).
Antibacterial Agents : New heterocyclic compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents, demonstrating the biological activity and potential pharmaceutical applications of these compounds (Azab et al., 2013).
Functionalized Pyrroles and Thiophenes : The orthogonal synthesis of pyrroles and thiophenes from reactions involving carbenes and electron-deficient alkynes illustrates the chemical diversity and potential for creating functional materials or medicinal molecules (Cheng et al., 2010).
Mecanismo De Acción
Target of Action
The compound contains a pyridine ring, which is often involved in binding to various biological targets due to its ability to donate and accept electrons .
Mode of Action
Compounds containing a pyridine ring are known to interact with their targets through pi stacking, hydrogen bonding, and electrostatic interactions . The presence of the imidazole ring and sulfonamide group may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing pyridine rings are often involved in a wide range of biochemical pathways due to their versatile binding properties .
Pharmacokinetics
For instance, the pyridine ring may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the ionization state of the compound, which can be influenced by pH, may affect its absorption and distribution .
Propiedades
IUPAC Name |
1-propan-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12(2)20-10-16(18-11-20)24(21,22)19-9-13-5-6-17-14(8-13)15-4-3-7-23-15/h3-8,10-12,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDFXVAGGBYZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
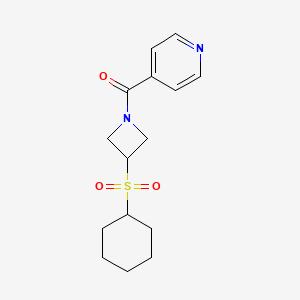
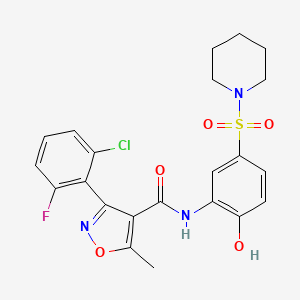

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

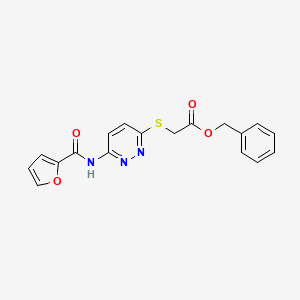
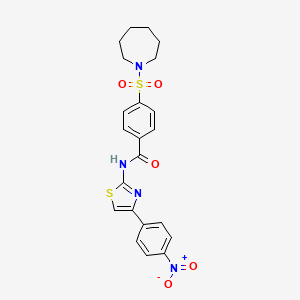
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)